![molecular formula C10H19N B13266566 Decahydro-1h-cyclohepta[c]pyridine](/img/structure/B13266566.png)
Decahydro-1h-cyclohepta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1H-cyclohepta[c]pyridine is a bicyclic organic compound comprising a pyridine ring fused with a fully saturated cycloheptane ring. This hydrogenated structure eliminates aromaticity, conferring distinct physicochemical properties such as enhanced stability, altered solubility, and reduced reactivity in electrophilic substitution reactions compared to aromatic pyridines. The compound’s rigid bicyclic framework may also influence its steric profile, making it a candidate for applications in medicinal chemistry or catalysis where conformational constraints are advantageous.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1h-cyclohepta[c]pyridine can be achieved through various methods. One common approach involves the hydrogenation of cyclohepta[c]pyridine under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. This method ensures the complete saturation of the compound, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are carried out in high-pressure reactors equipped with efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1h-cyclohepta[c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Decahydro-1h-cyclohepta[c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of decahydro-1h-cyclohepta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Below, we examine key distinctions using data from , and 3, which catalog pyridine derivatives with varied substituents and functional groups.
Structural and Functional Differences
- Aromaticity vs. Saturation : Unlike aromatic pyridines (e.g., 6-Bromo-2-chloronicotinaldehyde or tert-butyl carbamates ), Decahydro-1H-cyclohepta[c]pyridine’s fully hydrogenated structure eliminates conjugation, reducing its participation in aromatic reactions but enhancing stability under oxidative conditions.
- Ring Size and Substituents : The cycloheptane ring introduces steric bulk and conformational rigidity absent in smaller-ring derivatives like pyrrolidine-fused pyridines (e.g., tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate ).
Molecular Weight and Physicochemical Properties
The molecular weights of evidence-listed pyridine derivatives range from 206.32 (5-Methoxy-4-(trimethylsilyl)nicotinonitrile ) to 436.38 (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine ). This compound’s molecular weight (estimated ~195–210 g/mol) would fall within this range, but its saturated structure would lower polarity compared to halogenated or carbonyl-containing analogs.
Data Table: Key Parameters of Selected Pyridine Derivatives
*Estimated based on structural analogs. †Not commercially listed in provided evidence.
Biological Activity
Decahydro-1H-cyclohepta[c]pyridine, a bicyclic nitrogen-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a saturated bicyclic structure that includes a nitrogen atom. Its molecular formula is C10H15N, and it possesses unique steric and electronic properties that contribute to its biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of synthesized derivatives were tested for their ability to inhibit tumor growth in breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells. The results showed promising IC50 values indicating effective inhibition of cell proliferation, particularly for compounds with specific substituents on the cycloheptapyridine ring .
2. Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Inhibitors of monoamine oxidase (MAO) A and B, as well as cholinesterases (AChE and BChE), are crucial in the treatment of conditions like Alzheimer's disease. This compound derivatives demonstrated selective inhibition profiles, with some compounds achieving IC50 values below 5 μM against MAO B, suggesting potential neuroprotective effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. The following observations have been made:
- Substituent Effects : The introduction of various functional groups at specific positions on the cycloheptapyridine ring significantly alters biological activity. For example, alkyl or aryl substituents can enhance lipophilicity and enzyme inhibition potency.
- Ring Modifications : Alterations in the ring structure, such as saturation or unsaturation, affect both the binding affinity to target enzymes and overall cytotoxicity .
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
- Study on Neuroprotective Effects : A recent study synthesized multiple derivatives and assessed their neuroprotective effects in vitro. Compounds with specific indole or phenyl substituents showed enhanced MAO B inhibition, correlating with reduced oxidative stress markers in neuronal cell lines .
- Antitumor Activity Assessment : Another study focused on evaluating the anticancer properties of synthesized derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Decahydro-1H-cyclohepta[c]pyridine, and how can their efficiency be evaluated?
- Methodological Answer : Common approaches include catalytic hydrogenation of aromatic precursors (e.g., pyridine derivatives) under high-pressure H₂ with transition metal catalysts (e.g., PtO₂ or Pd/C). Efficiency is assessed via reaction yield optimization (monitored by GC-MS or HPLC) and purity validation using techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For intermediates, retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can identify feasible pathways .
Q. How can researchers validate the molecular structure and stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For solution-phase analysis, use 2D NMR (COSY, NOESY) to resolve spatial proton-proton interactions. Computational methods (DFT-based geometry optimization paired with IR/Raman spectral matching) further validate structural assignments. Cross-reference spectral data with PubChem or EPA DSSTox entries to ensure consistency with known analogs .
Advanced Research Questions
Q. What computational strategies are recommended for modeling this compound’s reactivity in supramolecular systems?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities with biological targets or host-guest systems. Pair this with molecular dynamics (MD) simulations (using GROMACS or AMBER) to assess conformational stability under physiological conditions. Validate predictions experimentally via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. How should researchers address contradictions in experimental data, such as conflicting NMR signals or unexpected reaction outcomes?
- Methodological Answer :
- Step 1 : Verify instrument calibration (e.g., NMR shimming, MS tuning) and sample purity (e.g., via TLC or elemental analysis).
- Step 2 : Conduct control experiments (e.g., omitting catalysts or varying solvents) to isolate variables.
- Step 3 : Use advanced statistical tools (e.g., principal component analysis) to identify outliers or systematic errors.
- Step 4 : Cross-validate with complementary techniques (e.g., EPR for paramagnetic species, XAS for oxidation states) .
Q. What spectroscopic techniques are optimal for studying this compound’s dynamic behavior in solution?
- Methodological Answer :
- Variable-temperature NMR : Reveals conformational exchange rates (e.g., ring-flipping) via line-shape analysis or EXSY experiments.
- Paramagnetic relaxation enhancement (PRE) : Incorporates spin labels (e.g., nitroxides) to probe transient interactions.
- Fluorescence anisotropy : Tracks rotational diffusion in real time. For paramagnetic derivatives, ¹⁹F NMR (despite line broadening) offers sensitivity to electronic environments, as demonstrated in Cr(III)-pyridine complexes .
Q. Data Interpretation and Reporting
Q. How can researchers rigorously analyze and present complex datasets (e.g., kinetic studies or multi-spectral analyses)?
- Methodological Answer :
- Kinetics : Fit time-resolved data to rate equations (e.g., pseudo-first-order models) using software like KinTek Explorer. Report confidence intervals for rate constants.
- Multi-spectral integration : Use multivariate analysis (e.g., PCA or PLS regression) to correlate NMR, MS, and UV-Vis trends. Tools like Mnova or ACD/Spectrus enable automated peak alignment and annotation.
- Visualization : Adopt IUPAC-compliant schemes for spectra and molecular structures. For figures, include error bars, statistical significance markers, and raw data in appendices .
Q. What strategies mitigate limitations in studying this compound’s biological interactions?
- Methodological Answer :
- Model systems : Use simplified analogs (e.g., fluorinated or isotopically labeled derivatives) to reduce complexity.
- Hybrid methods : Combine cryo-EM for structural snapshots with MD simulations for dynamic insights.
- Validation : Replicate findings in orthogonal assays (e.g., SPR alongside microscale thermophoresis) to rule out artifacts .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-2-4-9-6-7-11-8-10(9)5-3-1/h9-11H,1-8H2 |
InChI Key |
VDDWAXBJERNDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCNCC2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.